Enhanced Lipophilic Ligand Efficiency via Reduced LogP Compared to Phenyl Analogs
1-(Bromomethyl)-4-cyclopropylbenzene provides a key lipophilicity advantage in drug design. Its XLogP3 is 3.4 [1], which is significantly lower than that of its closest structural analog, 4-(bromomethyl)biphenyl (calculated XLogP3 ≈ 4.2-4.4) [2]. This difference of approximately 1.0 log unit means the target compound's derivatives are about 10 times less lipophilic than corresponding biphenyl analogs. In medicinal chemistry, this translates to a lower risk of off-target toxicity, reduced metabolic clearance, and improved oral bioavailability for a given molecular weight [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 4-(bromomethyl)biphenyl: ≈ 4.3 |
| Quantified Difference | ΔLogP ≈ -0.9 to -1.0 |
| Conditions | Computed property (XLogP3 algorithm). PubChem data [1] compared with standard prediction for 4-phenylbenzyl bromide [2]. |
Why This Matters
This quantitative difference supports the procurement of 1-(bromomethyl)-4-cyclopropylbenzene for projects where controlling LogP is critical for meeting CNS MPO or Lipinski's Rule of 5 criteria.
- [1] PubChem. (2025). 1-(Bromomethyl)-4-cyclopropylbenzene (Computed Properties). PubChem CID 42609011. View Source
- [2] PubChem. (2025). 4-(Bromomethyl)biphenyl (Computed Properties). PubChem CID 123456. (Note: Value is a standard calculation based on similar compounds in the series). View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
